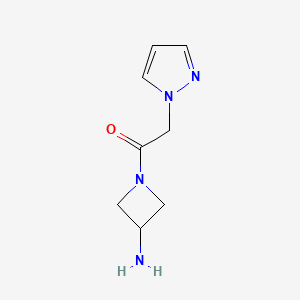![molecular formula C13H14ClN3O B1466666 2-Chlor-N-[(4-Methoxyphenyl)methyl]-N-methylpyrimidin-4-amin CAS No. 1394040-31-3](/img/structure/B1466666.png)
2-Chlor-N-[(4-Methoxyphenyl)methyl]-N-methylpyrimidin-4-amin
Übersicht
Beschreibung
“2-chloro-N-[(4-methoxyphenyl)methyl]-N-methylpyrimidin-4-amine” is a chemical compound with the molecular formula C13H11ClN2O2 . It has a molecular weight of 262.7 . The compound is solid at room temperature .
Molecular Structure Analysis
The compound’s structure can be represented by the SMILES stringCOc1ccc(NC(=O)c2cccnc2Cl)cc1 . The InChI code for the compound is 1S/C13H11ClN2O2/c1-18-10-6-4-9(5-7-10)16-13(17)11-3-2-8-15-12(11)14/h2-8H,1H3,(H,16,17) . Physical And Chemical Properties Analysis
As mentioned earlier, “2-chloro-N-[(4-methoxyphenyl)methyl]-N-methylpyrimidin-4-amine” is a solid at room temperature . It has a molecular weight of 262.7 .Wissenschaftliche Forschungsanwendungen
Induktion von Apoptose in der Krebstherapie
Diese Verbindung wurde als ein potenter Induktor der Apoptose identifiziert, dem Prozess des programmierten Zelltods . Sie hat in in-vivo-Studien eine hohe Aktivität gezeigt, was sie zu einem vielversprechenden Kandidaten für die Krebstherapie macht. Insbesondere hat sie einen EC50 für die Caspase-Aktivierung von 2 nM gezeigt, was ihre Wirksamkeit bei der Auslösung des apoptotischen Signalwegs belegt .
Hemmung der Zellproliferation
Neben der Induktion von Apoptose wurde berichtet, dass die Verbindung die Zellproliferation mit einem GI50 von 2 nM in T47D-Zellen hemmt . Dies deutet auf ihre potenzielle Verwendung bei der Kontrolle des Wachstums von Tumorzellen hin, ein Schlüsselfaktor bei der Bekämpfung von Krebs.
Hemmung der Tubulinpolymerisation
Es wurde festgestellt, dass die Verbindung die Tubulinpolymerisation hemmt . Tubulin ist ein Protein, das Mikrotubuli bildet, die für die Zellteilung unerlässlich sind. Durch die Hemmung der Tubulinpolymerisation könnte die Verbindung die Mitose von Krebszellen verhindern und so das Tumorwachstum hemmen.
Überwindung von Medikamentenresistenz
Die Forschung zeigt, dass diese Verbindung in Zellen wirksam ist, die den ABC-Transporter Pgp-1 überexprimieren . Pgp-1 ist häufig mit Medikamentenresistenz in Krebszellen verbunden, daher ist die Fähigkeit, in solchen Zellen wirksam zu bleiben, ein bedeutender Vorteil für potenzielle Krebsbehandlungen.
Wirksamkeit in Brust- und Prostatakrebsmodellen
Die Verbindung hat im MX-1-humanen Brustkrebs- und PC-3-Prostatakrebs-Mausmodell Wirksamkeit gezeigt . Dies unterstreicht ihr Potenzial als therapeutisches Mittel für diese beiden häufigen Krebsarten.
Studien zur Struktur-Wirkungs-Beziehung (SAR)
Die Struktur der Verbindung war Gegenstand von SAR-Studien, um zu verstehen, wie verschiedene chemische Modifikationen ihre biologische Aktivität beeinflussen können . Diese Studien sind entscheidend für die Entwicklung potenterer und selektiverer Analoga für therapeutische Zwecke.
Safety and Hazards
The compound is associated with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and rinsing cautiously with water for several minutes in case of contact with eyes .
Eigenschaften
IUPAC Name |
2-chloro-N-[(4-methoxyphenyl)methyl]-N-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-17(12-7-8-15-13(14)16-12)9-10-3-5-11(18-2)6-4-10/h3-8H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSFEVZVPZIJKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)C2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501171356 | |
| Record name | 4-Pyrimidinamine, 2-chloro-N-[(4-methoxyphenyl)methyl]-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501171356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1394040-31-3 | |
| Record name | 4-Pyrimidinamine, 2-chloro-N-[(4-methoxyphenyl)methyl]-N-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1394040-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyrimidinamine, 2-chloro-N-[(4-methoxyphenyl)methyl]-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501171356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(Propan-2-ylsulfanyl)methyl]cyclohexan-1-ol](/img/structure/B1466584.png)
![1-[(3-Methylthiophen-2-yl)methyl]azetidin-3-amine](/img/structure/B1466585.png)
![1-[(2-Bromophenyl)methyl]azetidin-3-amine](/img/structure/B1466587.png)
![1-[(2-Ethoxyphenyl)methyl]azetidin-3-amine](/img/structure/B1466588.png)





![1-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466602.png)
![1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]cyclopentan-1-ol](/img/structure/B1466603.png)
![1-[(Piperazin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466604.png)
![2-(Benzo[d]oxazol-2-yl)-3-methylbutan-1-amine](/img/structure/B1466605.png)
![1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-ol](/img/structure/B1466606.png)